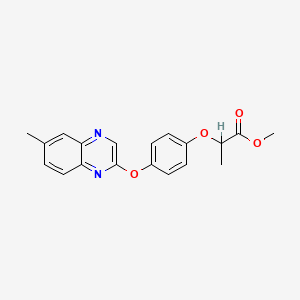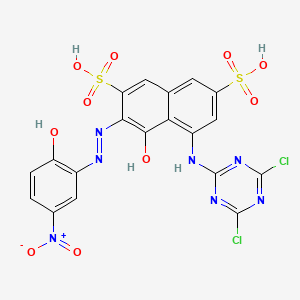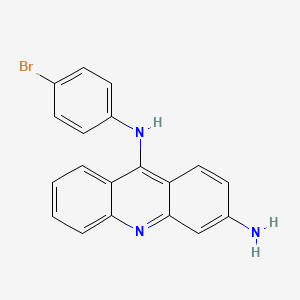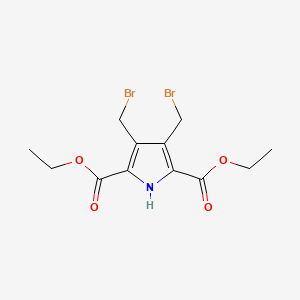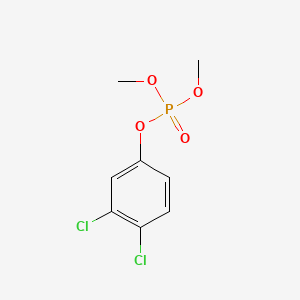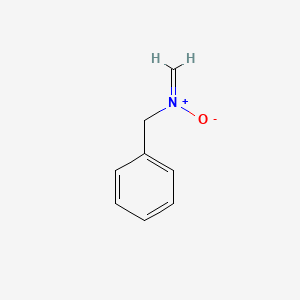
Urea, 1-(4-antipyrinyl)-3-(2-(4-methylpyridyl))-2-thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Urea, 1-(4-antipyrinyl)-3-(2-(4-methylpyridyl))-2-thio-” is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an antipyrinyl group, a methylpyridyl group, and a thio group attached to the urea backbone. Urea derivatives are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, 1-(4-antipyrinyl)-3-(2-(4-methylpyridyl))-2-thio-” typically involves the reaction of 4-antipyrinyl isocyanate with 2-(4-methylpyridyl)thiourea under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions
“Urea, 1-(4-antipyrinyl)-3-(2-(4-methylpyridyl))-2-thio-” can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The antipyrinyl and methylpyridyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Halogenating agents or strong acids/bases may be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group may yield sulfoxides or sulfones, while reduction of nitro groups may produce corresponding amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of “Urea, 1-(4-antipyrinyl)-3-(2-(4-methylpyridyl))-2-thio-” involves its interaction with specific molecular targets. The antipyrinyl and methylpyridyl groups may bind to enzymes or receptors, modulating their activity. The thio group can participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- Urea, 1-(4-antipyrinyl)-3-(2-pyridyl)-2-thio-
- Urea, 1-(4-antipyrinyl)-3-(2-(4-chloropyridyl))-2-thio-
- Urea, 1-(4-antipyrinyl)-3-(2-(4-ethylpyridyl))-2-thio-
Uniqueness
“Urea, 1-(4-antipyrinyl)-3-(2-(4-methylpyridyl))-2-thio-” is unique due to the presence of the 4-methylpyridyl group, which may impart distinct chemical and biological properties compared to its analogs. The specific arrangement of functional groups can influence its reactivity, stability, and interaction with biological targets.
Propiedades
| 73953-56-7 | |
Fórmula molecular |
C18H19N5OS |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C18H19N5OS/c1-12-9-10-19-15(11-12)20-18(25)21-16-13(2)22(3)23(17(16)24)14-7-5-4-6-8-14/h4-11H,1-3H3,(H2,19,20,21,25) |
Clave InChI |
OCJNMHHYMKNSAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)NC(=S)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


